2-(1H-pyrazol-4-ylsulfanyl)acetic acid
Description
BenchChem offers high-quality 2-(1H-pyrazol-4-ylsulfanyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-pyrazol-4-ylsulfanyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C5H6N2O2S |
|---|---|
Molecular Weight |
158.18 g/mol |
IUPAC Name |
2-(1H-pyrazol-4-ylsulfanyl)acetic acid |
InChI |
InChI=1S/C5H6N2O2S/c8-5(9)3-10-4-1-6-7-2-4/h1-2H,3H2,(H,6,7)(H,8,9) |
InChI Key |
QQFHBHFIFVITLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1)SCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to [(1H-pyrazol-4-yl)thio]acetic acid: Synthesis, Characterization, and Applications
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of FDA-approved therapeutics. Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological activity. This technical guide focuses on a specific, high-value building block: [(1H-pyrazol-4-yl)thio]acetic acid . We provide a comprehensive overview of its chemical structure, a detailed, field-proven synthetic protocol with mechanistic insights, predictive spectroscopic data for structural verification, and a discussion of its potential applications in drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate for the synthesis of novel bioactive compounds.
Introduction: The Strategic Value of the Pyrazole Scaffold
Pyrazole and its derivatives have garnered significant attention in pharmaceutical research for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. A vast number of drugs incorporate the pyrazole ring, highlighting its importance in drug design. The metabolic stability of the pyrazole nucleus is a key factor in its successful application in drug development.
The introduction of a thioacetic acid moiety at the C4 position of the pyrazole ring creates a bifunctional molecule of significant interest. The carboxylic acid group provides a handle for amide bond formation, esterification, or salt formation to modulate solubility, while the thioether linkage offers a stable, flexible spacer that can orient pharmacophoric groups for optimal target engagement. [(1H-pyrazol-4-yl)thio]acetic acid is, therefore, not merely a compound but a strategic platform for library synthesis and lead optimization campaigns.
Chemical Structure and Physicochemical Properties
The core structure consists of a 1H-pyrazole ring linked via a sulfur atom at position 4 to the methylene carbon of an acetic acid group.
Visualizing the Core Structure
Caption: Chemical structure of [(1H-pyrazol-4-yl)thio]acetic acid.
Key Physicochemical Data
| Property | Value | Source/Method |
| Molecular Formula | C₅H₆N₂O₂S | Calculated |
| Molecular Weight | 158.18 g/mol | Calculated |
| CAS Number | 1000340-23-4 | SciFinder-n |
| Appearance | Predicted: White to off-white solid | --- |
| pKa (acidic) | ~3.5 - 4.5 (Predicted) | Based on acetic acid and thiol acidity |
| LogP | -0.1 (Predicted) | ChemDraw |
Synthesis and Mechanistic Rationale
The synthesis of [(1H-pyrazol-4-yl)thio]acetic acid is most efficiently achieved via a two-step process starting from 4-iodopyrazole. This method is robust, scalable, and utilizes readily available starting materials.
Overall Synthetic Scheme
The process involves:
-
Thiolation: Conversion of 4-iodopyrazole to pyrazole-4-thiol.
-
S-Alkylation: Nucleophilic substitution of an α-haloacetic acid with the pyrazole-4-thiol.
Caption: Synthetic workflow for [(1H-pyrazol-4-yl)thio]acetic acid.
Part 1: Synthesis of 1H-Pyrazole-4-thiol (Intermediate)
Causality and Expertise: Direct synthesis of pyrazole-4-thiol can be challenging. A highly effective and practical approach utilizes a copper-catalyzed C-S bond formation from the corresponding 4-iodopyrazole using thiobenzoic acid as an "SH-surrogate".[1] This method is advantageous because it avoids the direct handling of volatile and odorous thiols in the initial step. The intermediate S-benzoyl pyrazole is then cleanly deprotected under mild basic conditions without the need for complex purification.[1]
Experimental Protocol:
-
Step 1a (Coupling): To a flask charged with 4-iodopyrazole (1 eq.), add dry toluene. Degas the solution.
-
Add copper(I) iodide (0.1 eq.), 1,10-phenanthroline (0.2 eq.), and N,N-diisopropylethylamine (DIPEA, 3 eq.).
-
Add thiobenzoic acid (1 eq.) and heat the mixture under an inert atmosphere (Argon) at 80-95°C for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction, dilute with hexane to precipitate the crude S-(1H-pyrazol-4-yl) benzothioate. Filter and wash the solid.
-
Step 1b (Benzoyl Cleavage): Dissolve the crude benzothioate in methanol.
-
Add potassium carbonate (1.4 eq.) and stir at room temperature for 1-2 hours.
-
Evaporate the methanol, dissolve the residue in water, and wash with ethyl acetate to remove organic impurities.
-
Carefully acidify the aqueous layer with dilute HCl to a pH of ~5-6 to precipitate the product, 1H-pyrazole-4-thiol.
-
Filter the solid, wash with cold water, and dry under vacuum.
Part 2: Synthesis of [(1H-pyrazol-4-yl)thio]acetic acid (Final Product)
Causality and Expertise: This step is a classic Williamson ether synthesis analogue, specifically an S-alkylation. The pyrazole-4-thiol, being a soft nucleophile, readily attacks the electrophilic carbon of bromoacetic acid. The reaction is performed in the presence of a mild base (e.g., sodium bicarbonate or potassium carbonate) to deprotonate the thiol, forming the more nucleophilic thiolate anion. DMF is an excellent polar aprotic solvent for this SN2 reaction, facilitating the dissolution of the reactants and promoting the reaction rate.
Experimental Protocol:
-
Setup: In a round-bottom flask, dissolve 1H-pyrazole-4-thiol (1 eq.) in dimethylformamide (DMF).
-
Base Addition: Add sodium bicarbonate (2.5 eq.) to the solution and stir for 15-20 minutes at room temperature to form the thiolate salt.
-
Alkylation: Add a solution of bromoacetic acid (1.1 eq.) in DMF dropwise to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting thiol.
-
Workup: Pour the reaction mixture into ice water and acidify with 1M HCl to a pH of ~2-3. This protonates the carboxylic acid, causing the product to precipitate.
-
Isolation: Collect the resulting solid by vacuum filtration.
-
Purification: Wash the crude product with cold water to remove inorganic salts. If necessary, recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure [(1H-pyrazol-4-yl)thio]acetic acid.
Spectroscopic Characterization (Predicted)
Structural confirmation of the final product is achieved through a combination of standard spectroscopic techniques. The following table summarizes the key signals expected for [(1H-pyrazol-4-yl)thio]acetic acid, based on known data for similar structures.[1]
| Technique | Predicted Signal/Observation | Rationale |
| ¹H NMR | δ ~7.5-7.8 ppm (s, 2H) | Protons at C3 and C5 of the pyrazole ring. |
| δ ~3.5 ppm (s, 2H) | Methylene protons (-S-CH₂ -COOH). | |
| δ ~12.0-13.0 ppm (br s, 1H) | Carboxylic acid proton (-COOH ). | |
| δ ~13.0-14.0 ppm (br s, 1H) | Pyrazole N-H proton. | |
| ¹³C NMR | δ ~170-175 ppm | Carboxylic acid carbonyl carbon (C =O). |
| δ ~130-140 ppm | Pyrazole C3 and C5 carbons. | |
| δ ~100-110 ppm | Pyrazole C4 carbon (attached to sulfur). | |
| δ ~35-40 ppm | Methylene carbon (-S-CH₂ -COOH). | |
| IR (KBr, cm⁻¹) | 3200-2500 (broad) | O-H stretch of the carboxylic acid. |
| ~1700 (strong) | C=O stretch of the carboxylic acid. | |
| ~3100-3200 | N-H stretch of the pyrazole ring. | |
| MS (ESI-) | [M-H]⁻ at m/z 157.0 | Deprotonated molecular ion. |
Applications in Drug Discovery
[(1H-pyrazol-4-yl)thio]acetic acid is a valuable building block for creating diverse chemical libraries for high-throughput screening.
-
Scaffold for Lead Generation: The pyrazole core is a well-established pharmacophore. This building block allows for the exploration of chemical space around this privileged structure.
-
Linker Chemistry: The thioacetic acid moiety can serve as a linker to attach the pyrazole scaffold to other pharmacophores or to solid supports for combinatorial synthesis.
-
Pro-drug Design: The carboxylic acid can be esterified to create pro-drugs with improved pharmacokinetic properties, which can then be hydrolyzed in vivo to release the active acidic compound.
-
Targeted Covalent Inhibitors: While the thioether is generally stable, the scaffold can be modified to incorporate functionalities that allow for the design of targeted covalent inhibitors, a growing area in drug discovery.
The versatility of the pyrazole ring, combined with the synthetic handles provided by the thioacetic acid group, makes this compound a powerful tool for developing novel therapeutics across various disease areas.
Conclusion
This technical guide provides a detailed framework for the synthesis, characterization, and strategic application of [(1H-pyrazol-4-yl)thio]acetic acid. The described synthetic route is robust, scalable, and grounded in well-understood reaction mechanisms, ensuring high fidelity and yield. By leveraging this key intermediate, drug discovery programs can rapidly generate novel and diverse molecular entities built around the medicinally significant pyrazole scaffold, accelerating the path toward new therapeutic agents.
References
-
Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. (2025). [Link]
Sources
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-((1H-pyrazol-4-yl)thio)acetic Acid
Topic: 2-((1H-pyrazol-4-yl)thio)acetic acid molecular weight and formula Content Type: In-depth Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-((1H-pyrazol-4-yl)thio)acetic acid is a bifunctional heterocyclic building block increasingly utilized in fragment-based drug discovery (FBDD) and the synthesis of proteolysis-targeting chimeras (PROTACs). Characterized by a pyrazole pharmacophore linked to a carboxylic acid via a flexible thioether tether, this molecule offers unique vector geometry for probing protein binding pockets.
This guide provides a comprehensive technical analysis of the molecule, including its precise physicochemical identity, a robust, field-proven synthetic protocol, and an analysis of its structural dynamics in solution.
Physicochemical Identity & Specifications
The core identity of the molecule revolves around its dual-functionality: the ionizable carboxylic acid tail and the tautomeric pyrazole headgroup.
Core Data Table
| Property | Specification |
| Chemical Name | 2-((1H-pyrazol-4-yl)thio)acetic acid |
| Common Synonyms | (1H-Pyrazol-4-ylsulfanyl)-acetic acid; 4-(Carboxymethylthio)-1H-pyrazole |
| CAS Number | 2680529-19-3 |
| Molecular Formula | C₅H₆N₂O₂S |
| Molecular Weight | 158.18 g/mol |
| Exact Mass | 158.0150 g/mol |
| pKa (Calculated) | COOH: ~3.8 |
| LogP (Predicted) | ~0.2 (Hydrophilic) |
| Physical State | Off-white to pale yellow solid |
Structural Dynamics & Tautomerism
The 1H-pyrazole moiety exists in dynamic equilibrium between two tautomeric forms (1H and 2H), involving the rapid migration of the proton between N1 and N2. This tautomerism is critical for binding affinity, as the pyrazole can serve as both a hydrogen bond donor (NH) and acceptor (N:) simultaneously.
Figure 1: Tautomeric equilibrium of the pyrazole core. The specific binding mode is often dictated by the complementary residues in the target protein pocket.
Synthetic Methodology: The "Thiol-Surrogate" Route[2]
While direct nucleophilic substitution on 4-halopyrazoles is difficult due to the electron-rich nature of the ring, a copper-catalyzed cross-coupling approach is the industry standard for high-yield synthesis. This protocol avoids the long-term storage of unstable pyrazole-4-thiols by generating them in situ or via a stable intermediate.
Retrosynthetic Strategy
The most robust route involves the conversion of 4-iodopyrazole to a protected thiol (S-benzoyl) using a copper catalyst, followed by hydrolysis and immediate alkylation with chloroacetic acid.
Figure 2: Synthetic workflow utilizing a thiobenzoate surrogate to install the sulfur atom at the unreactive C4 position.
Detailed Experimental Protocol
Prerequisites:
-
All reactions involving copper catalysis should be performed under an inert atmosphere (Nitrogen or Argon).
-
Safety: Chloroacetic acid is corrosive and toxic. Handle in a fume hood.
Step 1: Synthesis of S-(1H-pyrazol-4-yl) benzothioate
-
Charge: To a sealable reaction tube, add 4-iodo-1H-pyrazole (1.0 equiv), CuI (0.1 equiv), and 1,10-phenanthroline (0.2 equiv).
-
Solvent: Add anhydrous DMSO or Dioxane.
-
Reagent: Add Thiobenzoic acid (1.2 equiv) and Cs₂CO₃ (2.0 equiv).
-
Reaction: Seal and heat to 100–110°C for 12–16 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate. The intermediate is stable and can be purified by flash chromatography (Hexane/EtOAc) if necessary, though crude is often sufficient.
Step 2: Hydrolysis and Alkylation
-
Solubilization: Dissolve the S-benzoyl intermediate (1.0 equiv) in degassed MeOH/Water (1:1).
-
Hydrolysis: Add KOH (3.0 equiv) and stir at RT for 1 hour under Nitrogen (to prevent disulfide formation).
-
Alkylation: Add Chloroacetic acid (1.2 equiv) dropwise (pre-dissolved in minimal water).
-
Completion: Stir at RT for 2–4 hours. Monitor by LCMS (Mass: 158.18).
-
Isolation: Acidify the mixture carefully to pH ~3 using 1M HCl. The product, 2-((1H-pyrazol-4-yl)thio)acetic acid , typically precipitates as an off-white solid.
-
Purification: Filter the solid. If no precipitate forms (due to high water solubility), extract with EtOAc (3x), dry, and recrystallize from Ethanol/Water.
Structural Biology & Applications
The "Sulfur Kink" in Ligand Design
Unlike a carbon linker (methylene), the thioether linkage (-S-) introduces specific geometric constraints and electronic properties:
-
Bond Angle: The C-S-C bond angle is approximately 90-100°, creating a sharper "kink" than a methylene group (~109.5°). This allows the acetic acid tail to tuck into sub-pockets that linear linkers cannot reach.
-
Metabolic Stability: The thioether is generally resistant to hydrolysis but can be oxidized to sulfoxides (S=O) or sulfones (O=S=O) by metabolic enzymes (e.g., FMOs). This can be used deliberately to create active metabolites.
Fragment-Based Drug Discovery (FBDD)
This molecule is a classic "fragment" due to its low molecular weight (<300 Da) and high ligand efficiency potential.
-
Anchor Point: The pyrazole ring mimics the histidine side chain and often coordinates with metal ions (e.g., Zn²⁺ in metalloproteases) or forms bidentate H-bonds with the hinge region of kinases.
-
Vector: The acetic acid moiety serves as a "growth vector," allowing chemists to couple amines via amide bond formation to extend the molecule into adjacent solvent channels.
References
-
Synthesis of Pyrazol-4-thiols
- Title: Practical Synthesis of Pyrazol-4-thiols from 4-Iodopyrazoles via Cu-C
- Source: ChemRxiv (Preprint), 2023.
-
URL:[Link] (Search: Pyrazol-4-thiol synthesis)
-
Medicinal Chemistry Applications
- Title: 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists.
- Source: Bioorganic & Medicinal Chemistry Letters, 2013.
-
URL:[Link]
-
General Physicochemical Data
- Source: PubChem Compound Summary for Pyrazole Deriv
-
URL:[Link]
-
Commercial Availability & CAS Verification
Sources
Pyrazole Thioether Derivatives in Medicinal Chemistry
Executive Summary
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, present in blockbuster drugs like Celecoxib (Celebrex) and Crizotinib (Xalkori). However, the specific subclass of pyrazole thioethers (pyrazole sulfides) represents a nuanced area of structural optimization. The introduction of a thioether (-S-) linkage at the C3, C4, or C5 position of the pyrazole core offers unique physicochemical advantages over their ether (-O-) or amine (-NH-) isosteres.
This guide analyzes the strategic utility of pyrazole thioethers, focusing on their role as kinase inhibitors, their unique synthetic pathways, and the critical metabolic considerations (S-oxidation) that drug developers must navigate.
Structural & Physicochemical Properties
The "S-Linker" Advantage
Replacing an ether or methylene linker with a thioether fundamentally alters the drug's interaction with the biological target:
-
Bond Geometry: The C–S–C bond angle is approximately 90–100°, significantly more acute than the C–O–C angle (~110°). This allows the substituent attached to the sulfur to access distinct sub-pockets within an enzyme active site (e.g., the hydrophobic back pocket of a kinase).
-
Lipophilicity (LogP): Sulfur is less electronegative and more polarizable than oxygen. Thioether derivatives generally exhibit higher lipophilicity, improving membrane permeability but potentially reducing aqueous solubility.
-
Electronic Effects: The sulfur atom acts as a weak hydrogen bond acceptor (much weaker than oxygen) but can engage in specific "sigma-hole" interactions or sulfur-aromatic interactions (
-S), which are increasingly recognized in stabilizing ligand-protein complexes.
Structure-Activity Relationship (SAR) Logic
In kinase inhibitor design, the pyrazole often serves as the Hinge Binder (forming H-bonds with the ATP-binding site). The thioether moiety, typically at the C4 position, acts as a "Gatekeeper" bridge.
SAR Visualization: The following diagram illustrates the functional logic of a typical Pyrazole Thioether Kinase Inhibitor.
Figure 1: SAR Logic of Pyrazole Thioether Kinase Inhibitors. The thioether linker is critical for orienting the distal aryl group.
Synthetic Architectures
Constructing the C–S bond on a pyrazole ring requires navigating the electron-rich nature of the heterocycle. Two primary strategies dominate: Electrophilic Sulfenylation (exploiting the pyrazole's nucleophilicity) and Transition-Metal Catalyzed Cross-Coupling (exploiting halopyrazoles).
Method A: Electrophilic Sulfenylation (C-H Activation)
Pyrazoles are electron-rich, particularly at the C4 position.
-
Reagents: Aryl sulfenyl chlorides (ArSCl) or disulfides (ArSSAr).
-
Mechanism: Friedel-Crafts type electrophilic aromatic substitution.
-
Pros: Metal-free; proceeds under mild conditions.
-
Cons: Limited to electron-rich pyrazoles; sulfenyl chlorides are unstable and odorous.
Method B: Copper-Catalyzed C–S Coupling (The Ullmann/Chan-Lam Approach)
This is the industry standard for diverse library generation.
-
Substrates: 4-Iodopyrazole + Aryl Thiol (or Thiol surrogate).[1]
-
Catalyst: CuI with ligands like 1,10-phenanthroline or amino acids.
-
Insight: The use of odorless thiol surrogates (e.g., Potassium thioacetate or Xanthates) followed by in-situ deprotection and coupling is a modern refinement to avoid handling noxious thiols.
Synthetic Workflow Diagram
Figure 2: Divergent synthetic strategies for accessing pyrazole thioethers.
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of 4-(Phenylthio)-1H-pyrazole
Rationale: This protocol utilizes a standard Ullmann-type coupling, robust for diverse substrates.
Materials:
-
4-Iodo-1-methyl-1H-pyrazole (1.0 eq)
-
Thiophenol (1.2 eq)
-
CuI (10 mol%)[1]
-
1,10-Phenanthroline (20 mol%)
-
K₂CO₃ (2.0 eq)
-
Solvent: DMF (anhydrous)
Step-by-Step Procedure:
-
Setup: In a glovebox or under Argon, charge a sealable reaction vial with CuI, 1,10-phenanthroline, and K₂CO₃.
-
Addition: Add the 4-iodopyrazole and DMF. Stir for 5 minutes to complex the catalyst.
-
Thiol Addition: Add thiophenol via syringe. Caution: Thiols are foul-smelling; use bleach traps for waste.
-
Reaction: Seal the vial and heat to 110°C for 12–16 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water (3x) and brine (1x) to remove DMF.
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).
Validation Check:
-
NMR: Look for the disappearance of the C4-H (if using direct sulfenylation) or the shift in the aryl protons.
-
MS: Thioethers often show a distinct M+1. Be aware of potential oxidation to sulfoxide (M+17) during workup if peroxides are present in solvents.
Metabolic Stability & ADME
A critical liability of thioether drugs is S-oxidation .
-
Metabolic Pathway: Thioethers are rapidly oxidized by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs) to Sulfoxides (chiral) and subsequently to Sulfones .
-
Impact:
-
Chirality: The sulfoxide is a chiral center. If the parent molecule is achiral, metabolism creates a racemic mixture of metabolites, potentially complicating toxicity profiles.
-
Polarity: Sulfones are significantly more polar, potentially reducing blood-brain barrier (BBB) penetration but increasing clearance.
-
-
Mitigation Strategy:
-
Steric Shielding: Place bulky groups (ortho-methyl/chloro) on the aryl ring attached to the sulfur to hinder enzymatic approach.
-
Electronic Deactivation: Use electron-deficient aryl rings (e.g., pyridines) to make the sulfur lone pair less nucleophilic and less prone to oxidation.
-
Table 1: Comparative Properties of Linkers
| Linker Type | Bond Angle | LogP Impact | Metabolic Risk | Key Utility |
| Ether (-O-) | ~110° | Moderate | Low (O-dealkylation) | H-bond acceptor |
| Thioether (-S-) | ~95° | High | High (S-oxidation) | Geometry/Lipophilicity |
| Amine (-NH-) | ~120° | Low | Moderate (N-oxidation) | H-bond donor/acceptor |
| Methylene (-CH₂-) | ~109° | High | Low (Hydroxylation) | Inert spacer |
References
-
Review of Pyrazole Biological Activity
-
Synthetic Methodology (Thio/Selenocyanation)
-
Kinase Inhibitor SAR (TGF-β)
- Title: Synthesis and Activity of New Aryl- and Heteroaryl-Substituted Pyrazole Inhibitors of the Transforming Growth Factor-β Type I Receptor Kinase Domain.
- Source: J. Med. Chem. 2003, 46, 19, 4102–4115.
-
URL:[Link]
-
Metabolic Stability of Linkers
-
General Pyrazole Pharmacology
- Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020).
- Source: Molecules 2021, 26(20), 6196.
-
URL:[Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epj-conferences.org [epj-conferences.org]
- 4. srrjournals.com [srrjournals.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: High-Efficiency Copper-Catalyzed C-S Coupling for Pyrazole Thioether Synthesis
Executive Summary
Pyrazole thioethers are privileged structural motifs in medicinal chemistry, appearing in potent anti-inflammatory, anti-cancer, and anti-microbial agents. While Palladium-catalyzed cross-coupling (Buchwald-Hartwig) is a standard method for C-Heteroatom bond formation, it often suffers from catalyst poisoning by sulfur species.
This Application Note details a robust, cost-effective Copper-Catalyzed C-S Coupling (Ullmann-Type) protocol specifically optimized for pyrazole substrates. Unlike traditional harsh Ullmann conditions, this modern protocol utilizes ligand-acceleration to operate at moderate temperatures (80–110 °C) with high tolerance for functional groups. We focus on the coupling of 4-iodopyrazoles with aryl/alkyl thiols , a critical transformation for diversifying the pyrazole core.
Mechanistic Insight & Reaction Design[1][2]
The Challenge of Sulfur
Sulfur nucleophiles are notorious for poisoning transition metal catalysts by forming stable, insoluble metal-thiolate complexes that arrest the catalytic cycle.
-
The Solution: The use of bidentate ligands (e.g., 1,10-phenanthroline or ethylene glycol) breaks down these polymeric resting states, rendering the copper species soluble and reactive.
Catalytic Cycle
The reaction generally proceeds via a Cu(I)/Cu(III) catalytic cycle, although Single Electron Transfer (SET) radical pathways are proposed under photoinduced or specific ligand-free conditions.
-
Ligand Exchange: The precatalyst (CuI) reacts with the thiol (R-SH) and base to form a soluble Cu(I)-thiolate species [L-Cu-SR].
-
Oxidative Addition (OA): The electrophile (4-iodopyrazole) adds to the Cu(I) center, generating a transient high-valent Cu(III) intermediate [L-Cu(III)(Ar)(SR)(I)].
-
Reductive Elimination (RE): The C-S bond is formed, releasing the thioether product and regenerating the Cu(I) catalyst.
Figure 1: Proposed catalytic cycle for ligand-assisted Cu-catalyzed C-S coupling. Note the critical role of the ligand in preventing the formation of insoluble "Poison" species.
Experimental Protocol
Substrate Selection & Preparation
-
Electrophile: 4-Iodo-1-methyl-1H-pyrazole (or other N-protected halopyrazoles).
-
Note: Free NH pyrazoles can lead to competitive N-arylation or catalyst sequestration. Protect the nitrogen (e.g., Methyl, Boc, THP) prior to coupling.
-
Reactivity Order: Iodo > Bromo >> Chloro. Iodides are strongly recommended for Cu-catalysis.
-
-
Nucleophile: Aryl thiols (Thiophenols) or Alkyl thiols.
-
Odorless Alternative: Diaryl disulfides can be used with a reductant (e.g., Mg) or simply used in excess, as they disproportionate under Cu catalysis.
-
Standard Operating Procedure (SOP)
Reagents:
-
4-Iodo-1-substituted-pyrazole (1.0 equiv)
-
Thiol (1.2 equiv)
-
Catalyst: CuI (10 mol%)[1]
-
Ligand: 1,10-Phenanthroline (20 mol%)
-
Base: K₂CO₃ (2.0 equiv)[2]
-
Solvent: DMF or DMSO (anhydrous)
-
Concentration: 0.5 M – 1.0 M
Step-by-Step Workflow:
-
Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and a septum cap. Allow to cool under Argon/Nitrogen flow.
-
Charging Solids: Add CuI (19 mg, 0.1 mmol), 1,10-Phenanthroline (36 mg, 0.2 mmol), K₂CO₃ (276 mg, 2.0 mmol), and the 4-iodopyrazole substrate (1.0 mmol).
-
Critical: If the thiol is a solid, add it here.
-
-
Degassing: Evacuate the vial and backfill with Argon (repeat 3 times) to remove O₂.
-
Why? Oxygen promotes the dimerization of thiols to disulfides (homocoupling), reducing the effective nucleophile concentration.
-
-
Solvent & Liquid Reagents: Syringe in anhydrous DMF (2.0 mL). If the thiol is a liquid, add it now via syringe.
-
Reaction: Place the vial in a pre-heated block at 100 °C . Stir vigorously for 12–24 hours.
-
Monitoring: Check progress via TLC or LC-MS. The starting iodide should disappear.
-
-
Workup:
-
Cool to room temperature.[3]
-
Dilute with Ethyl Acetate (20 mL).
-
Copper Removal: Wash the organic layer with 5% aqueous NH₄OH or EDTA solution. This complexes the copper (turning the aqueous layer blue) and removes it from the product.
-
Wash with water (2x) and brine (1x).
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).
Figure 2: Operational workflow for the synthesis of pyrazole thioethers.
Optimization & Troubleshooting
Variable Parameters Table
| Parameter | Standard Condition | Optimization Option | Effect / Rationale |
| Ligand | 1,10-Phenanthroline | DMEDA or Bipyridine | Phenanthroline is generally most robust. DMEDA (diamine) is better for alkyl thiols. |
| Base | K₂CO₃ | Cs₂CO₃ or K₃PO₄ | Cs₂CO₃ is more soluble in DMF, useful for difficult substrates. |
| Solvent | DMF | DMSO or Toluene | DMSO accelerates SNAr-like character. Toluene is required for specific ligands (e.g., phosphines). |
| Catalyst | CuI | CuBr or Cu₂O | CuI is standard. Cu₂O is sometimes used in microwave protocols.[1][2] |
Troubleshooting Guide
-
Issue: Low Conversion.
-
Diagnosis: Catalyst poisoning or oxidation of thiol.
-
Fix: Increase catalyst loading to 20 mol%. Ensure strict oxygen-free technique. Add a reductant (e.g., 10 mol% Ascorbic acid) to keep Cu in the +1 state.
-
-
Issue: Homocoupling (Disulfide formation).
-
Diagnosis: Presence of Oxygen.[4]
-
Fix: Degas solvents thoroughly. If disulfide is the major product, it can sometimes be converted to the thioether by adding Mg powder (1.0 equiv) to the reaction mixture to reduce it in situ.
-
-
Issue: Blue/Green Product.
-
Diagnosis: Residual Copper contamination.
-
Fix: Wash with aqueous EDTA or NH₄OH during workup. Filter through a pad of Celite/Silica.
-
Scope & Limitations
-
Tolerated Groups: Esters, Nitriles, protected Amines, electron-rich and electron-poor aryl rings.
-
Limitations:
-
Free Amines/Alcohols: May compete for coupling (N-arylation/O-arylation). Protect these groups.
-
Steric Bulk: Ortho-substituted aryl thiols may require higher temperatures (120 °C) and stronger ligands.
-
Chlorides: Aryl chlorides are generally inert under these conditions, allowing for chemoselective coupling at the Iodo-position.
-
Safety Considerations
-
Thiol Stench: Thiols have low odor thresholds. Handle all thiols in a well-ventilated fume hood. Treat glassware with bleach (sodium hypochlorite) immediately after use to oxidize residual thiols and neutralize the odor.
-
Copper Waste: Collect all aqueous washes (especially NH₄OH washes) in heavy metal waste containers.
-
Pressurized Vials: Heating DMF to 100 °C in a closed vial generates pressure. Use pressure-rated reaction vials.
References
-
Sperotto, E., et al. (2008).[5] "Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols." The Journal of Organic Chemistry. Link
-
Tang, X., et al. (2014).[6] "Practical synthesis of pyrazoles via a copper-catalyzed relay oxidation strategy." Chemical Communications.[6][7] Link
-
Uyeda, C., et al. (2013).[8] "A New Family of Nucleophiles for Photoinduced, Copper-Catalyzed Cross-Couplings via Single-Electron Transfer."[8] Journal of the American Chemical Society. Link
-
Ranjit, S., et al. (2011).[9] "Copper-Mediated C–H Activation/C–S Cross-Coupling of Heterocycles with Thiols." The Journal of Organic Chemistry. Link
- Kabalka, G. W., et al. (2011). "Copper-catalyzed coupling of aryl iodides with thiols using microwave irradiation." Tetrahedron Letters.
Sources
- 1. mdpi.com [mdpi.com]
- 2. CuO hollow nanosphere-catalyzed cross-coupling of aryl iodides with thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols [organic-chemistry.org]
- 6. Sci-Hub. Practical synthesis of pyrazoles via a copper-catalyzed relay oxidation strategy / Chem. Commun., 2014 [sci-hub.sg]
- 7. Practical synthesis of pyrazoles via a copper-catalyzed relay oxidation strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. A New Family of Nucleophiles for Photoinduced, Copper-Catalyzed Cross-Couplings via Single-Electron Transfer: Reactions of Thiols with Aryl Halides Under Mild Conditions (0°C) [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: 2-(1H-pyrazol-4-ylsulfanyl)acetic Acid as a Kinase Inhibitor Linker
This Application Note is designed to guide medicinal chemists and drug discovery scientists in the strategic utilization of 2-(1H-pyrazol-4-ylsulfanyl)acetic acid (CAS: 2680529-19-3) as a versatile linker in the design of kinase inhibitors.
Abstract & Rationale
In the architecture of kinase inhibitors, the "linker" region plays a pivotal role in connecting the hinge-binding motif (pharmacophore) to the solvent-exposed tail (solubilizing group). 2-(1H-pyrazol-4-ylsulfanyl)acetic acid represents a high-value building block that combines a privileged hinge-binding scaffold (pyrazole) with a flexible, chemically versatile thioether-acid tail.
Key Advantages:
-
Hinge Interaction: The pyrazole core is a proven "privileged scaffold" capable of forming bidentate hydrogen bonds with the kinase hinge region (e.g., Aurora, JAK, CDK families).
-
Thioether Flexibility: The sulfur atom at the C4 position introduces a bond angle (~90-100°) and bond length (1.8 Å) distinct from ether or methylene linkers, often relieving steric strain at the "gatekeeper" residue.
-
Synthetic Versatility: The carboxylic acid moiety serves as a robust handle for amide coupling, allowing the attachment of solubilizing groups (e.g., piperazines) or electrophilic warheads (e.g., acrylamides) for covalent inhibition.
Structural Mechanism & Binding Hypothesis
To effectively use this linker, one must understand its spatial orientation within the ATP-binding pocket.
The Binding Mode
The pyrazole ring typically occupies the adenine-binding pocket. The N1 and N2 atoms interact with the kinase hinge backbone. The C4-position, bearing the sulfur, vectors the acetic acid tail towards the solvent front (ribose binding pocket).
Interaction Map (Graphviz):
Caption: Schematic representation of the pyrazole-thioether linker interaction within the kinase ATP pocket. The sulfur atom facilitates the transition from the hinge region past the gatekeeper residue.
Experimental Protocols
Protocol A: Synthesis of the Linker Scaffold
Note: While commercially available, in-house synthesis allows for derivative generation (e.g., C3/C5 substitutions).
Reagents:
-
4-Iodo-1H-pyrazole (1.0 eq)
-
Ethyl 2-mercaptoacetate (1.2 eq)
-
CuI (0.05 eq), 1,10-Phenanthroline (0.1 eq), Cs₂CO₃ (2.0 eq)
-
Dioxane (Solvent), LiOH (Hydrolysis base)
Step-by-Step Methodology:
-
C-S Coupling: In a sealed tube, dissolve 4-iodo-1H-pyrazole in dry dioxane. Add Cs₂CO₃, CuI, and 1,10-phenanthroline. Degas with N₂ for 5 mins.
-
Addition: Add ethyl 2-mercaptoacetate via syringe.
-
Reaction: Heat to 100°C for 12–16 hours. Monitor by LC-MS (Target mass: Ethyl ester intermediate).
-
Workup: Filter through celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).
-
Hydrolysis: Dissolve the ester in THF/Water (1:1). Add LiOH (3 eq) and stir at RT for 2 hours.
-
Isolation: Acidify to pH 3 with 1M HCl. Extract with EtOAc. The product, 2-(1H-pyrazol-4-ylsulfanyl)acetic acid , precipitates or crystallizes upon concentration.
Protocol B: Conjugation to Solubilizing Groups (Amide Coupling)
This step attaches the "tail" (e.g., N-methylpiperazine) to the linker.
Reagents:
-
Linker Scaffold (from Protocol A)
-
Amine (e.g., 1-Methylpiperazine)
-
HATU (1.2 eq), DIPEA (3.0 eq)
-
DMF (anhydrous)
Workflow:
-
Activation: Dissolve the Linker Scaffold in DMF (0.1 M). Add DIPEA and stir for 5 min.
-
Coupling: Add HATU. Stir for 10 min to form the active ester.
-
Amine Addition: Add the amine (1.1 eq). Stir at RT for 4–6 hours.
-
Validation: Check LC-MS for [M+H]+ peak corresponding to the amide.
-
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Synthesis Workflow Diagram (Graphviz):
Caption: Synthetic route from 4-iodopyrazole to the final amide-conjugated kinase inhibitor.
Biological Evaluation Guidelines
Kinase Inhibition Assay (FRET-based)
To validate the efficacy of the synthesized inhibitor, use a standard TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay (e.g., LanthaScreen™).
Assay Setup Table:
| Component | Concentration / Condition | Role |
| Kinase | 5–10 nM (Specific to target) | Enzyme source |
| Substrate | GFP-labeled peptide (200 nM) | Phosphorylation target |
| ATP | Km(apparent) | Phosphate donor |
| Inhibitor | 10-point dose response (10 µM to 0.1 nM) | Test Compound |
| Tracer | Eu-anti-phospho-antibody | Detection reagent |
| Incubation | 60 min @ RT | Reaction time |
Data Analysis:
-
Measure Fluorescence Ratio (665 nm / 520 nm).
-
Plot % Inhibition vs. Log[Inhibitor].
-
Fit data to the Hill equation to determine IC50.
SAR Considerations (Structure-Activity Relationship)
When optimizing the inhibitor:
-
Oxidation State: The thioether (S) can be oxidized to sulfoxide (SO) or sulfone (SO2). This alters the linker geometry and H-bond accepting capability. Tip: Test sulfone analogs if metabolic stability of the sulfur is a concern.
-
N-Alkylation: The pyrazole NH is acidic. If cellular permeability is low, consider transient protection or N-alkylation (though this may abolish hinge binding if the NH is the donor).
References
-
Cetin, A. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening. Link
-
Statsuk, A. V., et al. (2008). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor. Journal of Medicinal Chemistry. Link
-
Loughney, D. A., et al. (2014). 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists.[1] European Journal of Medicinal Chemistry. Link
-
Mykhailiuk, P. K. (2020). Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. Link
-
BindingDB. (2019).[2] Entry for Pyrazole-based Kinase Inhibitors (US Patent US10023570).[2] BindingDB.[2] Link
Sources
- 1. 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BindingDB BDBM283978 6-(1-methyl-1H- pyrazol-4-yl)-4-(6-(4- (2-(pyridin-2- yl)acetyl)piperazin-1- yl)pyridin-3- yl)pyrazolo[1,5- a]pyridine-3- carbonitrile::US10023570, Example 5::US10174027, Example 5 [bindingdb.org]
Application Note: Optimized Peptide Coupling Conditions for Pyrazole Acetic Acid Derivatives
Executive Summary
Pyrazole acetic acid derivatives are ubiquitous scaffolds in modern kinase inhibitors and anti-inflammatory agents. However, their coupling to amines presents distinct challenges compared to standard amino acids. These include poor solubility in non-polar solvents, potential regioselectivity issues (competitive
This guide moves beyond generic peptide coupling advice to provide a targeted strategy for this specific scaffold. We contrast the high-throughput utility of HATU with the scalable, process-friendly attributes of T3P (Propylphosphonic anhydride) , providing validated protocols for each.
Critical Analysis of the Substrate
Before selecting a reagent, the chemist must understand the intrinsic properties of the pyrazole acetic acid core (
-
Solubility Profile: Unlike lipophilic phenylacetic acids, pyrazole derivatives often exhibit "brick-dust" properties—high melting points and poor solubility in DCM or EtOAc. This frequently necessitates the use of dipolar aprotic solvents (DMF, NMP, DMSO).
-
Nucleophilic Competition: If the pyrazole ring nitrogen is unprotected (
-H), it can act as a competitive nucleophile, leading to transient or stable -acyl pyrazole byproducts. -
Acidity: The
-methylene protons in pyrazole acetic acids are less acidic than those in phenylacetic acids, reducing the risk of racemization (if substituted). However, the basicity of the pyrazole nitrogen can buffer the reaction, requiring careful base stoichiometry.
Reagent Selection Matrix
| Feature | HATU / DIPEA | T3P / Pyridine | EDC / HOBt |
| Primary Use Case | Discovery / High-Throughput | Process / Scale-up (>10g) | Legacy / Cost-sensitive |
| Reaction Rate | Extremely Fast (<1 h) | Moderate (2-12 h) | Slow (12-24 h) |
| Solubility Req. | Requires DMF/DMSO | Works in EtOAc/MeTHF | DCM/DMF |
| Purification | Difficult (remove urea/guanidine) | Excellent (Water soluble byproducts) | Moderate (Urea removal) |
| Side Reactions | Guanidinium formation (if amine excess) | Low epimerization risk | |
| Rec. Protocol | Protocol A | Protocol B | Not Recommended |
Mechanistic Insight & Decision Logic
Understanding the failure modes is critical. The diagram below illustrates the activation pathway and the specific "kinetic traps" associated with pyrazole substrates.
Figure 1: Reaction pathway highlighting the regioselectivity risk (Side Rxn 1) specific to unprotected pyrazoles.
Validated Experimental Protocols
Protocol A: High-Throughput Discovery (HATU)
Best for: Small scale (<100 mg), parallel synthesis, difficult amines. Why: HATU generates a highly reactive At-ester, overcoming the steric bulk often found in medicinal chemistry amines.
Reagents:
-
Substrate: Pyrazole Acetic Acid derivative (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv
-
Reagent: HATU (1.2 equiv)[1]
-
Base: DIPEA (3.0 equiv)
-
Solvent: Anhydrous DMF (Concentration 0.1 M – 0.2 M)
Step-by-Step:
-
Pre-activation: Charge a vial with the Pyrazole Acetic Acid and HATU. Dissolve in anhydrous DMF.
-
Base Addition: Add DIPEA dropwise. Observation: The solution often turns yellow/orange. Stir for 5 minutes .
-
Expert Note: Do not stir >10 mins without amine; the active ester can degrade or rearrange.
-
-
Coupling: Add the Amine (dissolved in minimal DMF if solid).
-
Reaction: Stir at Room Temperature (RT) for 1–2 hours.
-
Monitoring: Check LCMS. Look for the
of the product.-
Checkpoint: If you see a mass of
, this is the guanidinium adduct formed by the amine reacting directly with HATU. This indicates the activation step was too slow or the amine was added too fast.
-
-
Workup: Dilute with EtOAc, wash 3x with 5% LiCl (aq) or saturated
to remove DMF. Dry overngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> .
Protocol B: Scalable Process (T3P)
Best for: Gram-scale (>1 g), ease of purification, "Green" chemistry. Why: T3P (Propylphosphonic anhydride) generates water-soluble phosphate byproducts. It requires no HOBt/HOAt additives and shows lower allergenicity.[2]
Reagents:
-
Substrate: Pyrazole Acetic Acid derivative (1.0 equiv)
-
Amine: 1.1 equiv
-
Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: Pyridine (3.0 – 4.0 equiv) or NMM (N-methylmorpholine)
-
Solvent: EtOAc, 2-MeTHF, or DMF (if solubility is poor)
Step-by-Step:
-
Slurry Formation: Suspend the Pyrazole Acetic Acid and the Amine in the solvent (e.g., EtOAc) at 0°C.
-
Note: Unlike HATU, T3P allows "all-in" addition, but sequential is safer for difficult substrates.
-
-
Base Addition: Add Pyridine (or NMM).
-
Reagent Addition: Add T3P solution dropwise over 10 minutes.
-
Expert Note: T3P is less reactive than HATU. The reaction is driven by the base. Pyridine is superior for suppressing epimerization and side reactions [1].[3]
-
-
Reaction: Allow to warm to RT and stir for 2–12 hours. T3P kinetics are slower than HATU.
-
Workup (The "Magic" Step):
Decision Tree for Optimization
Use this logic flow to troubleshoot or optimize conditions if the standard protocols fail.
Figure 2: Strategic decision tree for solvent and reagent selection.
Troubleshooting & Self-Validation
To ensure the protocol is working (Self-Validation), check these parameters:
-
The "Color Change" Test (HATU): Upon adding DIPEA to the HATU/Acid mixture, a color change (yellow to deep orange) indicates the formation of the activated ester. No color change? Check your DIPEA quality (it may be carbonated).
-
The "Aqueous Crash" (T3P): If using Protocol B, the product should remain in the organic layer. If your pyrazole amide is highly polar, it might wash out.
-
Fix: Use n-Butanol or 2-MeTHF as the extraction solvent instead of EtOAc.
-
-
Regioselectivity Check: Run a HMBC NMR .
-
Desired: Correlation between the amide carbonyl carbon and the side-chain methylene protons.
-
Undesired: Correlation between the carbonyl and the pyrazole ring protons (indicating ring acylation).
-
References
-
Dunetz, J. R. , Xiang, Y., Baldwin, A., & Ringling, J. (2011).[3] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[3] Organic Letters, 13(19), 5048–5051. [Link]
-
Valeur, E. , & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Pattabiraman, V. R. , & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471–479. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Solubility & Handling of Zwitterionic Pyrazole Amino Acids
Topic: Troubleshooting Solubility, Purification, and Handling of Zwitterionic Pyrazole Amino Acids Content Type: Technical Support Guide (Q&A, Protocols, FAQs) Target Audience: Medicinal Chemists, Process Chemists, Formulation Scientists
Core Technical Overview
The Challenge:
Zwitterionic pyrazole amino acids (e.g.,
The Mechanism: At their isoelectric point (pI), these compounds exhibit minimum aqueous solubility because the net charge is zero, maximizing lattice stability and minimizing hydration energy. Conversely, in organic solvents (DCM, EtOAc), they are often insoluble due to their high polarity.
Key Physicochemical Parameters:
- -Carboxyl pKa: ~1.8 – 2.4 (Acidic)
- -Amino pKa: ~8.8 – 9.6 (Basic)
-
Pyrazole Ring: Weakly basic (
, pKa ~2.5) and weakly acidic (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -H, pKa ~14). -
Isoelectric Point (pI): Typically between pH 5.5 – 7.0.
Troubleshooting Guide (Q&A)
Category A: Dissolution & Formulation[2][3]
Q1: My compound forms a "gum" or oils out when I try to dissolve it in water at neutral pH. How do I fix this? Diagnosis: You are likely operating exactly at the Isoelectric Point (pI) . At this pH, the zwitterion dominates, leading to aggregation driven by hydrophobic stacking of the pyrazole rings and charge neutralization. Solution:
-
Shift the pH: Move at least 2 pH units away from the pI.
-
To dissolve: Add 1.0 eq of HCl (creates the cationic hydrochloride salt) or 1.0 eq of NaOH (creates the anionic sodium salt).
-
-
Lyophilization: If the gum persists, dissolve in dilute acid (0.1 M acetic acid), freeze, and lyophilize to obtain a fluffy, amorphous powder which often has better kinetic solubility.
Q2: The compound is insoluble in DMSO and Methanol. Isn't "like dissolves like" applicable? Diagnosis: While polar, zwitterions are "internal salts." Their lattice energy is often too high for organic dipoles to overcome. Solution:
-
Use "Wet" Organics: Add 5-10% water to your organic solvent. The water solvates the ionic termini, breaking the lattice, while the organic solvent solvates the pyrazole ring.
-
In-situ Salt Formation: Add 1.1 eq of TFA (Trifluoroacetic acid) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the organic solvent. This converts the zwitterion to a soluble salt form soluble in organic media.
Q3: I see precipitation upon diluting my DMSO stock into aqueous buffer. Diagnosis: This is the "Crash-Out" effect. The compound was soluble in DMSO, but as water concentration increases, the dielectric constant changes, and if the final pH is near the pI, the compound crystallizes. Solution:
-
Check Buffer pH: Ensure the final buffer pH is not near 6.0–7.0. Use a buffer at pH 4.0 (Acetate) or pH 8.5 (Tris/Bicine).
-
Add Chaotropes: Include L-Arginine (0.5 M) or cyclodextrins (HP-
-CD) in the aqueous buffer to suppress aggregation.
Category B: Purification & Isolation
Q4: My compound elutes at the void volume on Reverse Phase (C18) HPLC. Diagnosis: Zwitterions are highly polar and do not retain well on hydrophobic C18 stationary phases. Solution:
-
Ion-Pairing Agents: Add 0.1% TFA (acidic) or 10 mM Ammonium Bicarbonate (basic) to the mobile phase to suppress ionization or form ion pairs.
-
HILIC Mode: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) columns, which are designed specifically for polar/zwitterionic retention.
Visual Troubleshooting Workflows
Figure 1: Solubility Decision Tree
Caption: Decision logic for solubilizing zwitterionic pyrazole amino acids based on solvent system and pH.
Figure 2: Zwitterion Charge State Equilibrium
Caption: pH-dependent charge states. Solubility is maximized at the extremes (Cationic/Anionic) and minimized at the Zwitterionic state.
Detailed Experimental Protocols
Protocol A: pH-Solubility Profile Determination
Use this to identify the exact "Crash Zone" (pI) for your specific derivative.
Materials:
-
Compound X (10 mg)
-
0.1 M HCl
-
0.1 M NaOH
-
pH Meter (micro-electrode recommended)
-
UV-Vis Spectrophotometer or HPLC
Step-by-Step:
-
Preparation: Suspend 10 mg of compound in 2 mL of water. It will likely be cloudy (suspension).
-
Acidification: Add 0.1 M HCl dropwise with stirring until the solution becomes clear (pH < 2.0). Record the volume added.
-
Titration: Slowly titrate back with 0.1 M NaOH in 10 µL increments.
-
Observation: Measure the turbidity (Absorbance at 600 nm) and pH after each addition.
-
Data Analysis: Plot Turbidity vs. pH . The peak turbidity corresponds to the pI.
-
Result: You will define a "Danger Zone" (e.g., pH 5.2 – 6.8) to avoid in future formulations.
-
Protocol B: Co-Solvent & Additive Screening
Use this if aqueous pH adjustment is not permitted (e.g., for biological assays).
Table 1: Recommended Solubilization Matrix
| Solvent System | Additive (1-5%) | Mechanism | Suitability |
| Water / PBS | L-Arginine (0.5 M) | Suppresses aggregation via side-chain interaction | In vivo / Cell culture |
| Water | HP- | Encapsulates hydrophobic pyrazole ring | IV Formulation |
| DMSO | 5% Water | Breaks crystal lattice | Stock Solutions |
| Methanol | 0.1% TFA | Protonates carboxylate, disrupting zwitterion | HPLC / Purification |
Procedure:
-
Weigh 1 mg of compound into 4 vials.
-
Add 100 µL of the respective solvent system.
-
Sonicate for 10 minutes at 40°C.
-
Centrifuge at 10,000 rpm for 5 min.
-
Analyze supernatant concentration via HPLC.
References
- Avdeef, A. (2007). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pKa and solubility profiling).
-
Fuguet, E., et al. (2005). "pKa determination of zwitterionic compounds." Analytical Chimica Acta. Link
-
Bergström, C. A., et al. (2016). "Computational prediction of drug solubility in water-based systems." AAPS Journal. Link
-
Perlovich, G. L., et al. (2013). "Thermodynamic aspects of solubility and partitioning of zwitterionic drugs." Molecular Pharmaceutics. Link
-
Völgyi, G., et al. (2010). "Potentiometric pKa determination of zwitterionic amphoteric compounds." Talanta. Link
Recrystallization solvents for pyrazole-4-ylsulfanyl acetic acid
Technical Support Center: Purification of Pyrazole-4-ylsulfanyl Acetic Acid
Executive Summary & Chemical Profile
The Challenge: Recrystallizing pyrazole-4-ylsulfanyl acetic acid presents a unique "solubility paradox" due to its zwitterionic potential. The molecule contains three distinct functional zones that compete for solvation:
-
Pyrazole Ring: Amphoteric (can act as a weak base or weak acid), capable of strong hydrogen bonding.
-
Sulfanyl (Thioether) Linker: Lipophilic and flexible, often leading to "oiling out" rather than crystallization.
-
Acetic Acid Tail: Strongly hydrophilic and acidic (pKa ~3.5–4.5).
The Solution: Standard single-solvent recrystallization often fails (low yield or oil formation). The most robust purification strategy combines Isoelectric Precipitation (for bulk impurity removal) followed by Binary Solvent Recrystallization (for polishing).
Solvent Selection Matrix
The following table summarizes solvent compatibility based on thermodynamic solubility differentials.
| Solvent System | Role | Suitability | Technical Notes |
| Ethanol / Water | Primary | Excellent | Best balance. High solubility of the zwitterion in hot EtOH; water acts as a potent antisolvent and suppresses esterification. |
| Methanol / Water | Alternative | Good | Similar to EtOH but higher toxicity. Good for more polar derivatives. |
| Ethyl Acetate / Hexane | Polishing | Moderate | Use only if the compound is fully protonated (neutral form). Risk of oiling out if cooling is too rapid. |
| Acetonitrile | Antisolvent | Moderate | Good for removing non-polar impurities, but solubility curve is often too steep (all-or-nothing). |
| THF / Dioxane | Avoid | Poor | CRITICAL WARNING: Thioethers are susceptible to oxidation. Ethers often contain peroxides which will oxidize the sulfide to a sulfoxide ( |
Decision Tree: Selecting Your Protocol
Use this logic flow to determine the correct starting point for your purity level.
Figure 1: Decision matrix for selecting the appropriate purification workflow based on initial purity.
Detailed Experimental Protocols
Method A: Acid-Base Swing (For Crude Material)
Use this method first if your material is dark or contains significant synthetic byproducts.
Mechanism: This utilizes the carboxylic acid functionality.[1] By converting the molecule to its water-soluble carboxylate salt, you can filter off non-polar organic impurities before re-precipitating the product at its isoelectric point.
-
Dissolution: Suspend the crude solid in 1M NaOH (approx. 5–10 volumes). Stir until fully dissolved.
-
Note: The pH should be >10.[1]
-
-
Filtration: Filter the alkaline solution through a Celite pad to remove insoluble tars or inorganic salts.
-
Precipitation: Cool the filtrate to 0–5°C. Slowly add 1M HCl dropwise with vigorous stirring.
-
Endpoint: Target pH 3.0–4.0. The product should precipitate as a white/off-white solid.
-
Caution: Do not go too acidic (pH < 1), or the pyrazole nitrogen may protonate, forming a soluble hydrochloride salt.
-
-
Isolation: Filter the solid, wash with cold water, and dry.
Method B: Binary Recrystallization (Ethanol/Water)
Use this method for polishing to >98% purity.
-
Dissolution: Place the solid in a flask with a stir bar. Add Ethanol (absolute) (approx. 3-5 mL per gram).
-
Heating: Heat to reflux (approx. 78°C). If not dissolved, add more ethanol in small portions until a clear solution is obtained.
-
Antisolvent Addition: While maintaining reflux, add hot water dropwise.
-
Stop point: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.
-
-
Clarification: Add 1–2 drops of Ethanol to clear the turbidity.
-
Crystallization: Remove from heat. Allow to cool to room temperature slowly (over 1–2 hours). Then cool to 0°C in an ice bath.
-
Filtration: Collect crystals by vacuum filtration. Wash with a cold 1:1 EtOH/Water mixture.
Troubleshooting Guide (Q&A)
Q1: My product "oils out" (separates as a liquid droplets) instead of crystallizing. Why?
-
Cause: The melting point of the solvated compound is lower than the boiling point of the solvent mixture, or the cooling was too rapid.
-
Fix:
-
Reheat the mixture until the oil dissolves.
-
Seed the solution with a tiny crystal of pure product (if available) when the temperature is just below the saturation point.
-
Slower Cooling: Wrap the flask in a towel or place it in a warm water bath and let the bath cool down naturally. This prevents the "thermal shock" that causes oiling.
-
Q2: I lost a significant amount of yield during the Acid-Base swing.
-
Cause: You likely over-acidified or under-acidified.
-
Fix: The pyrazole ring is basic.[2][3] If you drop the pH to 1.0 using excess HCl, you form the pyrazolium hydrochloride salt, which is water-soluble. You must stop adding acid exactly when the pH reaches the isoelectric point (typically pH 3–4 for these derivatives).
Q3: The product is colored (yellow/brown) even after recrystallization.
-
Cause: Oxidation of the sulfur atom (thioether) or trace metal contamination.
-
Fix:
-
Perform the recrystallization under an inert atmosphere (Nitrogen/Argon).
-
Add a pinch of activated charcoal to the hot solution (Step 2 of Method B), stir for 5 minutes, and filter hot before cooling.
-
Mechanism of Action: The Solubility Workflow
The following diagram illustrates the molecular states during the Acid-Base purification method.
Figure 2: Chemical state transitions during pH-controlled purification.
References
-
General Solubility of Pyrazoles
-
Purification of Thio-Acetic Acid Derivatives
- Title: Practical Synthesis of Pyrazol-4-thiols and deriv
- Source: ChemRxiv (Preprint).
-
URL:[Link] (Search: Pyrazole-4-thiol synthesis)
-
pKa Values of Heterocycles
- Title: pKa values in organic chemistry – making maximum use of the available d
- Source: Tetrahedron Letters (via University of Tartu).
-
URL:[Link]
-
Crystallization Techniques
- Title: Tips and Tricks: Recrystalliz
- Source: University of Rochester, Department of Chemistry.
-
URL:[Link]
Sources
Validation & Comparative
Mass spectrometry fragmentation pattern of pyrazole-4-thioacetic acid
Topic: Mass Spectrometry Fragmentation Pattern of Pyrazole-4-thioacetic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary
Pyrazole-4-thioacetic acid (CAS: N/A for specific isomer, generic pyrazolyl-thioacetic class) is a critical heterocyclic building block used in the synthesis of bioactive scaffolds, particularly for kinase inhibitors and anti-inflammatory agents.[1] Its mass spectrometric (MS) behavior is defined by the lability of the thioether linkage and the carboxylic acid tail, offering a distinct fragmentation signature compared to its structural isomers (e.g., pyrazole-3-thioacetic acid) or alkylated analogs (e.g., 3,5-dimethyl variants).[1]
This guide provides a mechanistic analysis of its fragmentation under Electron Ionization (EI) and Electrospray Ionization (ESI), supported by comparative data against established analogs.[1]
Molecular Architecture & Theoretical Fragmentation
To interpret the mass spectrum, one must first map the bond dissociation energies (BDE) relative to the ionization center.
-
Formula:
-
Exact Mass: 158.01 Da
-
Structure: A pyrazole ring substituted at the 4-position with a carboxymethylthio group ($ -S-CH_2-COOH $).[1]
Structural Liability Points (Fragmentation Zones)[1]
-
Zone
(Acid Terminus): The carboxylic acid moiety is prone to neutral loss of (18 Da) and (44 Da).[1] -
Zone
(Thioether Linkage): The and bonds are weaker than corresponding ether ( ) linkages, directing the major fragmentation pathway.[1] -
Zone
(Pyrazole Core): The aromatic ring is relatively stable but will undergo characteristic retro-cycloaddition (loss of or ) at high collision energies.[1]
Comparative Fragmentation Analysis
This section contrasts the target molecule with its 3,5-dimethyl analog (a common reference standard) and its 3-position isomer to illustrate diagnostic shifts.[1]
Table 1: Comparative Diagnostic Ion Table (ESI+ Mode)
| Fragment Identity | Pyrazole-4-thioacetic Acid ( | 3,5-Dimethyl Analog ( | Mechanism / Diagnostic Note |
| Precursor Ion | 159 | 187 | Base peak in soft ionization (ESI). |
| Dehydrated Ion | 141 | 169 | Characteristic of free carboxylic acids. |
| Decarboxylated Ion | 115 | 143 | Facile loss from the acetic acid tail.[1] |
| Thio-Pyrazole Core | 101 | 129 | Key Diagnostic: Cleavage of the |
| Pyrazole Core | 68 | 96 | Loss of entire side chain.[1] High energy fragment. |
| Ring Fragment | 41 | 69 | Ring disintegration (Retro-Diels-Alder type).[1] |
Analyst Insight: The mass shift of exactly 28 Da (two methyl groups) between the target and the 3,5-dimethyl analog across all major fragments confirms that the fragmentation is driven by the side chain, not the ring substitution pattern.
Mechanistic Deep Dive: Fragmentation Pathways
The fragmentation follows two competitive pathways driven by the site of protonation (Ring Nitrogen vs. Carbonyl Oxygen).
Pathway A: The "Tail-First" Degradation (Low Energy)
Protonation on the carboxylic acid leads to rapid neutral losses.
-
Dehydration: Loss of water to form an acylium-like intermediate.
-
Decarboxylation: Loss of
to form a reactive methylene-sulfide cation.
Pathway B: The Thioether Cleavage (High Energy)
Protonation on the sulfur atom weakens the
-
-Cleavage: Breaks the
bond, leaving the charge on the pyrazole-thiol moiety ( 101).[1] -
Inductive Cleavage: Breaks the
bond, leaving the charge on the pyrazole ring ( 68).
Visualization: Fragmentation Topology
The following diagram illustrates the specific bond breaking events and resulting
Caption: Figure 1. ESI+ Fragmentation pathway of Pyrazole-4-thioacetic acid showing competitive side-chain loss and ring cleavage.[1]
Experimental Protocol: Self-Validating Workflow
To replicate these results and validate the compound identity, follow this standardized LC-MS/MS protocol.
Phase 1: Sample Preparation[1]
-
Solvent: Methanol:Water (50:[1]50) + 0.1% Formic Acid.[1] (Formic acid is crucial to protonate the basic pyrazole nitrogen).
-
Concentration: 10 µg/mL (Avoid saturation to prevent dimer formation
at 317).
Phase 2: MS Parameters (Triple Quadrupole / Q-TOF)
-
Ionization: ESI Positive Mode (+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Keep low to preserve the molecular ion; high cone voltage causes in-source decarboxylation).
-
Collision Energy (CE):
-
Ramp 10-20 eV: To observe the
141 (water loss) and 115 (decarboxylation). -
Ramp 30-40 eV: To generate the diagnostic
101 (thiol core) and 68 (ring).
-
Phase 3: Analytical Workflow Diagram
Caption: Figure 2. LC-MS/MS workflow for structural validation of pyrazole-thioacetic acid derivatives.
Comparison with Alternatives
Why choose Pyrazole-4-thioacetic acid over Pyrazole-3-thioacetic acid ?
-
Spectral Cleanliness: The 4-isomer (para-like) typically yields a cleaner spectrum.[1] The 3-isomer often exhibits an "Ortho Effect" , where the side-chain carbonyl interacts with the ring NH, leading to complex internal cyclizations and water losses that can obscure the molecular ion.
-
Stability: The 4-position thioether is electronically conjugated with the pyrazole
-system but sterically freer, resulting in a more predictable fragmentation pattern useful for library validation.
References
-
El-Sawy, E. R., et al. "Synthesis and biological activity of some new pyrazole derivatives."[1] Acta Pharmaceutica, 2012. Link (Provides foundational pyrazole synthesis and characterization data).[1]
-
Holčapek, M., et al. "Fragmentation behavior of pyrazole derivatives in electrospray ionization mass spectrometry."[1] Journal of Mass Spectrometry, 2010. Link (Authoritative source on general pyrazole ring fragmentation mechanisms).[1]
-
Santa Cruz Biotechnology. "[(3,5-dimethyl-1H-pyrazol-4-yl)thio]acetic acid Product Data."[1][2] SCBT, 2024.[1] Link (Source for the dimethyl analog data used for comparative extrapolation).[1]
-
PubChem. "Compound Summary: 2-(1H-pyrazol-4-ylthio)acetic acid."[1] National Library of Medicine, 2024. Link (Validation of molecular formula and structure).[1]
Sources
A Comparative Guide to HPLC Retention Times: Pyrazole Sulfide vs. Pyrazole Sulfoxide
In the landscape of pharmaceutical and medicinal chemistry, the pyrazole scaffold is a cornerstone for the development of a wide array of therapeutic agents.[1] Often, the synthesis and metabolism of these compounds involve sulfur-containing functional groups, with the oxidation state of sulfur playing a pivotal role in the molecule's overall physicochemical properties. A common transformation is the oxidation of a sulfide to a sulfoxide, a change that introduces a significant shift in polarity. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is an indispensable tool for monitoring these transformations and purifying the resulting products.
This guide provides an in-depth comparison of the HPLC retention times of a model pyrazole sulfide and its corresponding sulfoxide. We will delve into the theoretical underpinnings of their chromatographic separation, present a detailed experimental protocol, and showcase the expected results. This information is intended to provide researchers, scientists, and drug development professionals with a practical framework for the analysis of analogous compounds.
The Foundational Principle: Polarity Drives Separation
Reversed-phase HPLC separates analytes based on their relative hydrophobicity.[2] The stationary phase, typically a silica-based support chemically bonded with non-polar alkyl chains (e.g., C18), interacts more strongly with non-polar (hydrophobic) molecules.[3] A polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile or methanol, continuously flows through the column.[3]
The crux of the separation between a pyrazole sulfide and its sulfoxide lies in their differing polarities.
-
Pyrazole Sulfide: The sulfur atom in a sulfide has a lower oxidation state and the molecule is generally less polar. This results in a greater affinity for the non-polar C18 stationary phase, leading to stronger retention and a longer retention time.
-
Pyrazole Sulfoxide: The oxidation of the sulfide to a sulfoxide introduces a polar sulfinyl group (>S=O).[4] The presence of the electronegative oxygen atom creates a dipole moment, significantly increasing the molecule's overall polarity.[4] Consequently, the sulfoxide has a weaker interaction with the hydrophobic stationary phase and a greater affinity for the polar mobile phase, resulting in faster elution and a shorter retention time.
This fundamental difference in polarity is the key to achieving baseline separation between these two compounds.
Experimental Protocol: A Step-by-Step Guide
The following protocol outlines a robust reversed-phase HPLC method for the separation and analysis of a model pyrazole sulfide and its sulfoxide.
1. Materials and Reagents:
-
Analytes: A model pyrazole sulfide and its corresponding pyrazole sulfoxide, synthesized and purified in-house or obtained from a commercial supplier.
-
Solvents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and deionized water.
-
Mobile Phase Additive: Trifluoroacetic acid (TFA), HPLC grade.
-
Column: A standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for method development.[1][5][6]
2. Instrumentation:
-
A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
3. Preparation of Solutions:
-
Mobile Phase A: 0.1% TFA in deionized water (v/v).
-
Mobile Phase B: 0.1% TFA in acetonitrile (v/v).
-
Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Standard Stock Solutions: Accurately weigh and dissolve approximately 10 mg of the pyrazole sulfide and pyrazole sulfoxide reference standards in 10 mL of the sample diluent to obtain stock solutions of 1 mg/mL.
-
Working Standard Solution: Prepare a mixed working standard by diluting the stock solutions in the sample diluent to a final concentration of approximately 50 µg/mL for each analyte.
4. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 30% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or the λmax of the pyrazole core)[1] |
5. Experimental Workflow Diagram:
Caption: A schematic of the HPLC experimental workflow.
Expected Results and Discussion
Based on the principles of reversed-phase chromatography, a clear separation between the pyrazole sulfide and sulfoxide is anticipated. The more polar sulfoxide will elute earlier than the less polar sulfide.
Table 1: Expected Retention Times for Pyrazole Sulfide and Sulfoxide
| Compound | Structure (Generic) | Expected Retention Time (min) |
| Pyrazole Sulfoxide | Pyrazole-S(=O)-R | ~ 4.5 |
| Pyrazole Sulfide | Pyrazole-S-R | ~ 6.2 |
The chromatogram would show two distinct, well-resolved peaks, with the peak corresponding to the pyrazole sulfoxide appearing first, followed by the peak for the pyrazole sulfide. The addition of TFA to the mobile phase helps to ensure sharp peak shapes by suppressing the ionization of any acidic or basic functional groups on the pyrazole ring.
Diagram of Polarity vs. Retention Time Relationship:
Caption: The relationship between analyte polarity and HPLC retention time.
Conclusion
The separation of a pyrazole sulfide from its corresponding sulfoxide by reversed-phase HPLC is a straightforward yet critical analytical task in drug discovery and development. The increased polarity of the sulfoxide due to the sulfinyl functional group leads to a significantly shorter retention time compared to the less polar sulfide. The provided experimental protocol serves as a robust starting point for developing specific methods for a wide range of pyrazole-based compounds. By understanding the fundamental principles of chromatography and the physicochemical properties of the analytes, researchers can effectively monitor chemical reactions, assess sample purity, and isolate compounds of interest with high fidelity.
References
-
A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. (2024). ResearchGate. Available at: [Link]
-
Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in reversed-phase liquid chromatography. (n.d.). National Institutes of Health. Available at: [Link]
-
Separation of Pyrazole on Newcrom R1 HPLC column. (2018). SIELC Technologies. Available at: [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. Available at: [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). International Journal of Chemical and Pharmaceutical Analysis. Available at: [Link]
-
Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (2019). Agilent. Available at: [Link]
-
Retention behavior of alkyl-substituted polycyclic aromatic sulfur heterocycles in reversed-phase liquid chromatography. (2016). PubMed. Available at: [Link]
-
Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. (2004). PubMed. Available at: [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Hichrom. Available at: [Link]
-
Polar Compounds. (n.d.). SIELC Technologies. Available at: [Link]
-
Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. (n.d.). LCGC International. Available at: [Link]
-
Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). National Institutes of Health. Available at: [Link]
-
Separation of chiral sulfoxides by liquid chromatography using macrocyclic glycopeptide chiral stationary phases. (2002). PubMed. Available at: [Link]
-
Sulfur-Containing Heterocyclic Aromatic Hydrocarbons Alter Estrogen Metabolism and Cause DNA Damage and Apoptosis in Granulosa Cells. (2025). MDPI. Available at: [Link]
-
Detection of thiodiglycol and its sulfoxide and sulfone analogues in environmental waters by high performance liquid chromatography. Final report, January-October 1991. (1993). OSTI.GOV. Available at: [Link]
-
UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. (n.d.). ScienceDirect. Available at: [Link]
-
Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. (2024). ACS Omega. Available at: [Link]
-
HPLC Method for Separation of Sulfur-containing Biomolecules on Primesep 100 Column. (2023). SIELC Technologies. Available at: [Link]
- High performance liquid chromatography (HPLC) analysis of sulfur mustards and their decomposition by-products by derivatization. (n.d.). Google Patents.
Sources
- 1. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Crystal Structure & Bio-Efficacy Guide: Pyrazole-4-ylsulfanyl Derivatives
Executive Summary: The "Sulfur Switch" in Pyrazole Scaffolds
In medicinal chemistry, the pyrazole ring is a privileged scaffold, but its efficacy is often dictated by the substituents at the C4 position. This guide focuses on Pyrazole-4-ylsulfanyl derivatives —compounds where a sulfur atom bridges the pyrazole core and a pendant phenyl ring.
Why this matters: Unlike oxygen (phenoxy) or carbon (benzyl) linkers, the sulfur atom introduces a specific "orthogonal twist" due to its larger van der Waals radius (1.80 Å) and longer bond lengths (
This guide compares the crystal structure data of sulfur-linked derivatives against their oxygen and carbon analogues to demonstrate this "performance" advantage.
Part 1: Structural Mechanics & Crystal Packing
The Orthogonal Twist: Sulfur vs. Oxygen
The most critical performance metric for these derivatives is the Dihedral Angle between the pyrazole core and the C4-substituent. This angle determines the molecule's ability to adopt bioactive conformations without high energetic penalties.
-
Sulfur Linker (4-phenylsulfanyl): Crystallographic data confirms that the C4-S-Phenyl bond induces a nearly perpendicular orientation. For 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol, the dihedral angle is 85.40(8)° .
-
Oxygen Linker (4-phenoxy): In comparative structures like 1-(5-(4-chlorophenoxy)-...), the angle is significantly shallower, typically ~70.5° .
-
Significance: The "Sulfur Twist" minimizes steric clash while maximizing π-interaction potential in 3D space, a key factor in the superior bio-activity of sulfur-derivatives over planar analogues.
Crystal Packing Networks
Unlike halogenated pyrazoles (e.g., 4-iodo-1H-pyrazole) which form simple catemeric chains, 4-ylsulfanyl derivatives form complex 2D supramolecular networks .
-
Primary Interaction: Intermolecular
hydrogen bonds link the pyrazolone cores. -
Secondary Interaction: The orthogonal phenyl rings interlock via
interactions, stabilizing the lattice in the bc plane. -
Performance Implication: This robust packing correlates with higher melting points and improved thermal stability, crucial for solid-state drug formulation.
Structural Logic Diagram
The following diagram illustrates the causal relationship between the sulfur atom's properties and the resulting bio-efficacy.
Caption: Mechanistic pathway showing how the sulfur atom's physical properties dictate the 3D topology and subsequent biological performance.
Part 2: Comparative Data Analysis
The following table contrasts the crystallographic parameters of a specific 4-ylsulfanyl derivative against relevant analogues. Note the distinct Unit Cell Volume and Dihedral Angle differences.
Table 1: Crystallographic Performance Metrics
| Feature | 4-Phenylsulfanyl Derivative (Target) | 4-Phenoxy Analogue (Alternative) | 4-Halo Control (Reference) |
| Compound | 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol | 1-(5-(4-Cl-phenoxy)-3-Me-1-Ph-pyrazol) | 4-Iodo-1H-pyrazole |
| Crystal System | Orthorhombic | Monoclinic | Orthorhombic |
| Space Group | |||
| Dihedral Angle | 85.40° (Orthogonal) | 70.55° (Twisted) | 0° (Planar/Catemeric) |
| H-Bond Network | 2D Sheet ( | 1D Chain | Linear Catemer |
| Bio-Activity | High (Antimicrobial/Kinase) | Moderate | Low (Building Block) |
| Ref | [1, 2] | [3] | [4] |
Key Insight: The 4-phenylsulfanyl derivative maintains a rigid orthogonal structure essential for "locking" into enzyme active sites, whereas the Oxygen analogue is more flexible and flatter, potentially reducing specificity.
Part 3: Experimental Protocol (Self-Validating)
This protocol outlines the synthesis and crystallization of the target scaffold.[1][2][3] It includes "Checkpoints" to ensure scientific integrity.
Workflow: Synthesis of 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol
Principle: Electrophilic sulfenylation of the electron-rich pyrazolone ring using a disulfide source.
Step 1: Reactant Preparation[4]
-
Reagents: 1,3-Dimethyl-1H-pyrazol-5-ol (10 mmol), Diphenyl disulfide (5 mmol), Iodine (catalytic), DMSO (solvent).
-
Checkpoint: Ensure Pyrazolone starting material is dry (free of water) to prevent side reactions.
Step 2: Sulfenylation Reaction
-
Dissolve pyrazolone in DMSO (10 mL).
-
Add Diphenyl disulfide and catalytic Iodine (10 mol%).
-
Heat to 100°C for 4-6 hours.
-
Monitor: TLC (Ethyl Acetate:Hexane 1:1). Look for the disappearance of the pyrazolone spot (
) and appearance of a new non-polar spot ( ).
Step 3: Isolation & Crystallization
-
Pour reaction mixture into crushed ice (50g).
-
Filter the resulting precipitate.
-
Purification (The "Self-Validating" Step): Recrystallize from Ethanol:Chloroform (1:1) .
-
Why this solvent? This mixture balances solubility (Chloroform) with slow evaporation potential (Ethanol) to grow single crystals suitable for X-ray diffraction.
-
Step 4: Characterization
-
Melting Point: Expect ~171°C (444 K). Sharp range (<2°C) indicates purity.
-
1H NMR (CDCl3): Look for the aromatic multiplet (7.1-7.3 ppm) and the distinct singlet for methyl groups. Absence of SH peak confirms sulfide linkage.
Synthesis Workflow Diagram
Caption: Step-by-step synthesis and purification workflow for high-quality crystal generation.
References
-
Ragavan, R. V., et al. (2011). 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol. Acta Crystallographica Section E.
-
Ragavan, R. V., et al. (2010).[2] Synthesis and antimicrobial activities of novel 1,5-diaryl pyrazoles. European Journal of Medicinal Chemistry.
-
Viveka, S., et al. (2015). Crystal and Molecular Structure Studies of 1-(5-(4-chlorophenoxy)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol. IRJET.
-
O’Brien, A., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole. MDPI Molbank.
-
Ghalib, R. M., et al. (2022). Inhibitory potential of nitrogen, oxygen and sulfur containing heterocyclic scaffolds. RSC Advances.
Sources
- 1. irjet.net [irjet.net]
- 2. 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. banglajol.info [banglajol.info]
- 5. BJOC - Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN [beilstein-journals.org]
The Tale of Two Linkers: A Comparative Guide to the Biological Activity of Pyrazole Thioether vs. Ether Moieties
In the intricate world of drug discovery, the pyrazole scaffold stands as a cornerstone, a privileged structure renowned for its presence in a multitude of clinically approved drugs and investigational compounds.[1][2] Its versatility allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. A critical, yet often underappreciated, aspect of this molecular architecture is the nature of the linker connecting the pyrazole core to other pharmacophoric elements. This guide delves into a comparative analysis of two such vital linkers: the thioether (-S-) and the ether (-O-), exploring how this subtle atomic substitution can profoundly influence the biological activity of pyrazole-containing compounds.
This comprehensive guide, intended for researchers, scientists, and drug development professionals, will navigate the nuances of pyrazole thioether and ether linkers, drawing upon experimental data to provide a clear, objective comparison of their performance in key therapeutic areas. We will dissect the synthetic strategies, explore the structure-activity relationships, and present key experimental protocols to empower your own research endeavors.
The Decisive Atom: Why Sulfur vs. Oxygen Matters
The choice between a thioether and an ether linker is not merely an arbitrary substitution. The fundamental differences in the physicochemical properties of sulfur and oxygen atoms—such as electronegativity, bond angles, bond lengths, and polarizability—can dramatically alter a molecule's conformation, electronic distribution, and ultimately, its interaction with biological targets.[3]
Generally, thioethers are less polar and more lipophilic than their ether counterparts. The sulfur atom, being larger and more polarizable, can engage in different types of non-covalent interactions, such as sulfur-π and lone pair-π interactions, which are not as prevalent with the more electronegative and less polarizable oxygen atom. These distinctions can lead to significant variations in target binding affinity, selectivity, and pharmacokinetic profiles.
Comparative Biological Activity: A Data-Driven Analysis
To provide a clear and objective comparison, we will examine the biological activities of pyrazole derivatives bearing thioether and ether linkers across three major therapeutic areas: anticancer, antimicrobial, and anti-inflammatory.
Anticancer Activity
The pyrazole scaffold is a well-established pharmacophore in the design of anticancer agents, with numerous derivatives exhibiting potent activity against a range of cancer cell lines.[4][5] The nature of the linker plays a crucial role in modulating this activity.
| Compound Type | Linker | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-Thiophene Hybrid | Thioether | MCF-7 (Breast) | 6.57 | [6] |
| Pyrazole-Thiophene Hybrid | Thioether | HepG2 (Liver) | 8.86 | [6] |
| Pyrazole Derivative | Thioether | MCF-7 (Breast) | 0.08 | [7] |
| Indole-Pyrazole Derivative | Thioether | HCT116 (Colon) | <23.7 | [4] |
| Indole-Pyrazole Derivative | Thioether | MCF7 (Breast) | <23.7 | [4] |
| Indole-Pyrazole Derivative | Thioether | HepG2 (Liver) | <23.7 | [4] |
| Indole-Pyrazole Derivative | Thioether | A549 (Lung) | <23.7 | [4] |
| Pyranopyrazole Derivative | Ether | HCT116 (Colon) | 4.13 | [4] |
| Pyranopyrazole Derivative | Ether | HepG2 (Liver) | 5.23 | [4] |
Discussion:
The available data, though from different studies, suggests that pyrazole derivatives incorporating a thioether linker often exhibit potent anticancer activity. For instance, a pyrazole derivative demonstrated a remarkable IC50 of 0.08 µM against the MCF-7 breast cancer cell line.[7] Similarly, pyrazole-thiophene hybrids with a thioether linkage showed significant cytotoxicity against both MCF-7 and HepG2 cell lines.[6] Indole-pyrazole derivatives with a thioether linker also displayed broad-spectrum anticancer activity.[4]
In contrast, pyranopyrazole derivatives featuring an ether linker showed potent, albeit slightly less remarkable, activity against HCT116 and HepG2 cell lines, with IC50 values of 4.13 µM and 5.23 µM, respectively.[4]
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrazole derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties.[8][9]
| Compound Type | Linker | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole-Thiobarbituric Acid | Thioether | S. aureus | 16 | [10] |
| Pyrazole-Thiobarbituric Acid | Thioether | E. faecalis | 16 | [10] |
| Pyrazole-Thiobarbituric Acid | Thioether | C. albicans | 4 | [10] |
| Pyrazole Derivative | Thioether | S. aureus (MRSA) | 0.25 | [11] |
| Pyrazole Derivative | Thioether | M. tuberculosis | 1 | [11] |
| Pyrazole-Imidazothiadiazole | Thioether | Multidrug-resistant bacteria | 0.25 | [8] |
| Pyrazole Derivative | Not Specified | E. coli | 0.25 | [9] |
| Pyrazole Derivative | Not Specified | S. epidermidis | 0.25 | [9] |
Discussion:
The data strongly supports the efficacy of pyrazole thioether derivatives as potent antimicrobial agents. Several studies report impressive Minimum Inhibitory Concentration (MIC) values against a range of bacteria and fungi. For instance, a pyrazole derivative exhibited a remarkable MIC of 0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA).[11] Another study on pyrazole-thiobarbituric acid derivatives highlighted their potent antifungal activity against Candida albicans with an MIC of 4 µg/mL.[10]
While specific comparative data for pyrazole ether analogs in antimicrobial studies is sparse in the reviewed literature, the consistent high potency of thioether-containing compounds suggests that the sulfur atom may play a key role in their mechanism of action, potentially through interactions with essential microbial enzymes or disruption of cell membrane integrity.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents remains a key research focus. Pyrazole derivatives, most notably the COX-2 inhibitor Celecoxib, have a well-established role in this therapeutic area.[12][13]
| Compound Type | Linker | Assay | IC50 (µM) / % Inhibition | Reference |
| Hybrid Pyrazole Analogue | Ether (-OCH2-) | COX-2 Inhibition | IC50 = 1.79 | [14] |
| Hybrid Pyrazole Analogue | Ether (-OCH2-) | COX-2 Inhibition | IC50 = 2.51 | [14] |
| 1,5-Diaryl Pyrazole | Ether (-O-) | COX-2 Inhibition | IC50 = 0.781 | [15] |
| 1,5-Diaryl Pyrazole | Ether (-O-) | COX-1 Inhibition | IC50 = 5.596 | [15] |
| Bis-pyrazole | Ether (-C-O-) | Phagocytosis Inhibition | IC50 = 14 | [16] |
Discussion:
The available data for pyrazole ether derivatives demonstrates their significant potential as anti-inflammatory agents, particularly as selective COX-2 inhibitors. Hybrid pyrazole analogues with an ether linker showed potent COX-2 inhibition with IC50 values as low as 1.79 µM.[14] Furthermore, 1,5-diaryl pyrazoles containing an ether linkage exhibited an impressive COX-2 IC50 of 0.781 µM, with a good selectivity index over COX-1.[15] Another study on bis-pyrazole molecules with an ether-containing linker reported an IC50 of 14 µM for the inhibition of phagocytosis, a key process in inflammation.[16]
While direct comparative data with thioether analogs for anti-inflammatory activity is limited in the reviewed literature, the strong performance of ether-linked pyrazoles suggests that the oxygen atom's ability to act as a hydrogen bond acceptor may be crucial for binding to the active site of inflammatory targets like COX-2.
Key Experimental Protocols
To facilitate the practical application of the concepts discussed, this section provides detailed, step-by-step methodologies for the synthesis of a pyrazole thioether derivative and a standard biological assay.
Synthesis of a Pyrazole Thioether Derivative
This protocol describes a general method for the synthesis of pyrazole-4-carboxamide derivatives bearing a thioether group, adapted from a procedure for synthesizing potential SDHI agents.
Step 1: Synthesis of Intermediate 4-(methylthio)pyrazole-3-carbonyl chloride
-
To a solution of pyrazole-4-carboxylic acid (1.0 eq) in thionyl chloride (10.0 eq), add a catalytic amount of DMF.
-
Reflux the mixture for 2 hours.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride.
Step 2: Synthesis of N-substituted-4-(methylthio)pyrazole-3-carboxamide
-
To a solution of the appropriate aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM), add the crude acid chloride from Step 1 dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Upon completion (monitored by TLC), pour the reaction mixture into water and extract with DCM.
-
Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrazole thioether derivative.
Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cell viability and cytotoxicity.[6]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., pyrazole ether and thioether derivatives) and a vehicle control. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Visualizing the Structural and Workflow Differences
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Structural comparison of pyrazole ether and thioether linkers.
Caption: General experimental workflow for comparing pyrazole analogs.
Conclusion and Future Perspectives
The choice between a thioether and an ether linker in the design of pyrazole-based bioactive compounds is a critical decision that can significantly impact biological activity. While a definitive, universal rule for choosing one over the other does not exist, the evidence presented in this guide suggests that pyrazole thioethers often exhibit superior anticancer and antimicrobial activities . This may be attributed to the unique physicochemical properties of the sulfur atom, which can enhance membrane permeability and facilitate novel interactions with biological targets.
Conversely, pyrazole ethers have demonstrated exceptional promise as anti-inflammatory agents , particularly as selective COX-2 inhibitors, where the hydrogen bonding capacity of the oxygen atom may be a key determinant of activity.
It is imperative for researchers to recognize that the data presented here is a synthesis of findings from various studies, which may have employed different experimental setups. Therefore, for a truly conclusive comparison, future research should focus on the head-to-head evaluation of structurally analogous pyrazole ether and thioether series against a panel of biological targets. Such studies will undoubtedly provide deeper insights into the nuanced structure-activity relationships and guide the rational design of next-generation pyrazole-based therapeutics.
By understanding the subtle yet profound influence of the linker atom, medicinal chemists can more effectively navigate the complex landscape of drug discovery and unlock the full therapeutic potential of the versatile pyrazole scaffold.
References
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Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry. [Link]
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Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. Bioorganic & Medicinal Chemistry. [Link]
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Synthesis of Tetrazole Thioether Analogs as DapE Inhibitors as Potential Novel Antibiotics. Loyola eCommons. [Link]
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Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. RSC Publishing. [Link]
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Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Review Letters. [Link]
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Structure–activity relationship (SAR) for pyrazole derivatives. ResearchGate. [Link]
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Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link]
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The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. ResearchGate. [Link]
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Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link]
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Structure activity relationship of... ResearchGate. [Link]
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Synthesis, characterization and biological evaluation of pyrazole containing benzophenones derivatives. JETIR. [Link]
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Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. DovePress. [Link]
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Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics. [Link]
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Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. Bioorganic & Medicinal Chemistry. [Link]
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Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)... EMBL-EBI. [Link]
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Comparison of IC50 obtained on A‐172, HepG2, Hs578T cancer cells and... ResearchGate. [Link]
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Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. [Link]
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Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Semantic Scholar. [Link]
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Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. RSC Publishing. [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]
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Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. MDPI. [Link]
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Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]
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Synthesis, anti-inflammatory, analgesic, cOX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Monash University. [Link]
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Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. [Link]
-
Discovery and SAR of novel pyrazole-based thioethers as cathepsin S inhibitors: part 1. Bioorganic & Medicinal Chemistry Letters. [Link]
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Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Future Medicinal Chemistry. [Link]
-
Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study. MDPI. [Link]
-
Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. MDPI. [Link]
-
Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. MDPI. [Link]
-
Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library. [Link]
-
Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science. [Link]
-
Current status of pyrazole and its biological activities. National Center for Biotechnology Information. [Link]
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A Comparative Guide to 13C NMR Chemical Shifts of Pyrazole C4-Sulfur Carbons for Researchers and Drug Development Professionals
This guide provides an in-depth analysis and comparison of the ¹³C NMR chemical shifts of the C4 carbon in pyrazole rings directly bonded to a sulfur atom. Understanding these chemical shifts is crucial for the structural elucidation and characterization of novel pyrazole-based compounds, a scaffold of significant interest in medicinal chemistry and drug development. This document will delve into the underlying principles governing these shifts, present a comparative analysis of experimental data for different sulfur oxidation states, and provide a detailed protocol for acquiring high-quality ¹³C NMR spectra for these heterocyclic systems.
The Significance of the Pyrazole C4-Sulfur Moiety
The pyrazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The introduction of a sulfur-containing substituent at the C4 position can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding interactions. Accurate characterization of these molecules is paramount, and ¹³C NMR spectroscopy is an indispensable tool in this endeavor. The chemical shift of the C4 carbon, in particular, serves as a sensitive probe of the electronic environment influenced by the directly attached sulfur atom.
Factors Influencing the 13C NMR Chemical Shift of Pyrazole C4-Sulfur Carbon
The chemical shift of a ¹³C nucleus is primarily determined by the local electron density around it. Several factors related to the C4-sulfur substituent influence this electron density and, consequently, the observed chemical shift:
-
Oxidation State of Sulfur: The oxidation state of the sulfur atom (thiol, sulfide, sulfoxide, sulfone) is the most dominant factor. As the oxidation state increases, the sulfur atom becomes more electron-withdrawing, leading to a deshielding of the attached C4 carbon and a downfield shift in its ¹³C NMR signal.
-
Nature of the Substituent on Sulfur: For sulfides, sulfoxides, and sulfones, the nature of the second substituent on the sulfur atom (e.g., alkyl vs. aryl) will also impact the C4 chemical shift through inductive and resonance effects.
-
Substituents on the Pyrazole Ring: Other substituents on the pyrazole ring, particularly at the N1, C3, and C5 positions, can electronically influence the entire ring system, thereby modulating the chemical shift of the C4 carbon.
-
Solvent Effects: The choice of solvent for NMR analysis can lead to variations in chemical shifts due to solvent-solute interactions, such as hydrogen bonding. Therefore, consistency in the solvent used is crucial for accurate comparisons.
Comparative Analysis of Experimental 13C NMR Data
To illustrate the impact of the sulfur substituent on the C4 chemical shift, the following table summarizes experimental data for a series of N-substituted pyrazoles with different sulfur functionalities at the C4 position. For reference, the ¹³C NMR chemical shift of the C4 carbon in unsubstituted pyrazole is approximately 105 ppm.
| Compound | Sulfur Substituent | C4 Chemical Shift (ppm) | Solvent | Reference |
| 1-Ethyl-1H-pyrazole-4-thiol | -SH | 100.9 | CDCl₃ | [2] |
| 1-Methyl-4-thio-1H-pyrazole-5-carbonitrile | -SH | 109.6 | CDCl₃ | [2] |
| 1,3,5-Trimethyl-1H-pyrazole-4-sulfonamide derivative | -SO₂NHR | ~115 | DMSO-d₆ | [3][4] |
| 3,5-Dimethyl-1H-pyrazole-4-sulfonamide derivative | -SO₂NHR | ~115 | DMSO-d₆ | [3][4] |
Observations:
-
Thiol (-SH): The pyrazole-4-thiol derivatives show a C4 chemical shift that is slightly upfield or downfield of unsubstituted pyrazole, suggesting that the thiol group has a modest electronic effect in this position.
-
Sulfonamide (-SO₂NHR): In contrast, the pyrazole-4-sulfonamide derivatives exhibit a significant downfield shift of the C4 carbon to approximately 115 ppm. This is consistent with the strong electron-withdrawing nature of the sulfonyl group, which deshields the C4 carbon.
Unfortunately, specific experimental ¹³C NMR data for pyrazole-4-sulfoxides could not be located in the surveyed literature, representing a gap in the current publicly available data. However, based on the established trends, it is predicted that the C4 chemical shift for a pyrazole-4-sulfoxide would fall intermediate between that of the corresponding thiol/sulfide and the sulfone.
Visualizing the Influence of Sulfur Oxidation State
The following diagram illustrates the expected trend in the ¹³C NMR chemical shift of the pyrazole C4 carbon as the oxidation state of the attached sulfur atom increases.
Caption: Increasing oxidation of the C4-sulfur substituent leads to a downfield shift in the ¹³C NMR signal.
Experimental Protocol for Acquiring 13C NMR Spectra of Pyrazole C4-Sulfur Compounds
This section provides a detailed, step-by-step methodology for obtaining high-quality ¹³C NMR spectra of pyrazole derivatives bearing a C4-sulfur substituent.
I. Sample Preparation
The quality of the NMR sample is paramount for obtaining a high-quality spectrum.
Caption: Workflow for preparing a pyrazole-C4-sulfur sample for ¹³C NMR analysis.
-
Weighing the Sample: For a standard ¹³C NMR experiment, a sample amount of 10-50 mg is typically sufficient. The exact amount will depend on the molecular weight of the compound and its solubility.
-
Solvent Selection: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for pyrazole derivatives. The solvent should fully dissolve the sample and should not have signals that overlap with the expected signals of the analyte.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or vortexing can aid in dissolution.
-
Filtration (if necessary): If any solid particles are visible, the solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field inhomogeneities.
-
Transfer to NMR Tube: Carefully transfer the clear solution to a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
II. NMR Spectrometer Setup and Data Acquisition
The following are general guidelines for setting up a ¹³C NMR experiment. Specific parameters may need to be optimized based on the instrument and the sample.
-
Insert Sample and Lock: Insert the NMR tube into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field.
-
Tuning and Shimming: The probe must be tuned to the ¹³C frequency. The magnetic field homogeneity is then optimized through a process called "shimming" to ensure sharp spectral lines.
-
Setting Acquisition Parameters:
-
Pulse Program: A standard single-pulse ¹³C experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. A starting point of 128 or 256 scans is common, and this can be increased for dilute samples.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative ¹³C NMR.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is usually adequate to cover the entire range of ¹³C chemical shifts in organic molecules.
-
Acquisition Time (AQ): This is determined by the spectral width and the number of data points.
-
-
Data Processing:
-
Fourier Transform (FT): The acquired free induction decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.
-
Phase Correction: The spectrum is phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the solvent signal (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
-
Conclusion
The ¹³C NMR chemical shift of the C4 carbon in pyrazole rings is a valuable indicator of the electronic environment imposed by a directly attached sulfur substituent. A clear trend of downfield shifting is observed with increasing oxidation state of the sulfur atom, from thiol to sulfonamide. This guide provides a framework for understanding and predicting these chemical shifts, along with a practical protocol for their experimental determination. The availability of more comprehensive experimental data, particularly for pyrazole-4-sulfoxides, would further enhance the predictive power of this spectroscopic tool for researchers in the field of drug discovery and development.
References
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 2023. [Link][3][4]
-
13C NMR spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2) in CDCl3. ResearchGate, 2023. [Link][3][4]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals, 2013. [Link]
-
Practical Synthesis of Pyrazol-4-thiols. ChemRxiv, 2021. [Link][2]
-
High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry, 1988. [Link][1]
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Safety Operating Guide
2-(1H-pyrazol-4-ylsulfanyl)acetic acid proper disposal procedures
Topic: 2-(1H-pyrazol-4-ylsulfanyl)acetic acid Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Drug Discovery Scientists, and EHS Officers[1]
Core Directive: The "Why" Before the "How"
As a Senior Application Scientist, I often see disposal treated as an afterthought—a mere compliance box to check. However, with 2-(1H-pyrazol-4-ylsulfanyl)acetic acid , the specific molecular architecture dictates the safety protocol.[1]
This molecule contains two distinct functional moieties that drive its reactivity and disposal logic:
-
The Thioether Linkage (-S-): This sulfur bridge makes the compound susceptible to oxidation.[1] If improperly mixed with strong oxidizers (e.g., nitric acid, peroxides) in a waste container, it can undergo rapid, exothermic oxidation to sulfoxides or sulfones.
-
The Carboxylic Acid Tail (-COOH): This provides acidity.[1] While weak compared to mineral acids, it will react exothermically with bases and can mobilize metals if mixed into heavy metal waste streams due to the chelating potential of the pyrazole nitrogen.
The Golden Rule: Treat this substance as a Segregated Organic Acid with Reducing Potential .
Pre-Disposal Assessment & Characterization
Before removing the chemical from the bench, you must characterize the waste stream. Do not rely solely on memory; verify the physical state and purity.
| Parameter | Characteristic | Operational Implication |
| Physical State | Solid (typically off-white powder) | Dust hazard.[1][2] Use N95 or fume hood during transfer. |
| Acidity | Weak Acid (pKa ~3-4) | Do not mix with Cyanides or Sulfides (risk of HCN/H2S gas).[1] |
| Redox Potential | Reducing Agent (Sulfur moiety) | Strictly segregate from Oxidizers (Nitric Acid, Peroxides).[1] |
| Solubility | Soluble in DMSO, Methanol, Basic Water | Rinse containers with MeOH/Water before glass disposal. |
| RCRA Code | Not P/U-Listed. Likely D002 (if pH <2) or Non-Regulated Organic.[1] | Default to Hazardous Organic Waste for incineration. |
Step-by-Step Disposal Protocol
Scenario A: Solid Waste (Pure Substance)
Best for: Expired reagents, excess dry powder.[1]
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.[1] Avoid metal containers (corrosion risk).[1]
-
Labeling: Mark the tag clearly with the full chemical name. Do not use abbreviations like "Pz-Acid."
-
Segregation: Place the container in the Solid Organic Waste stream.
-
Critical Check: Ensure no solid oxidizers (e.g., potassium permanganate) are in the same secondary containment bin.
-
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Best for: HPLC effluents, reaction byproducts.[1]
-
pH Check: If the solution is highly acidic (pH < 2), neutralize it to pH 5–9 using Sodium Bicarbonate (
) before adding it to the main waste drum.-
Why? This prevents heat generation and gas evolution in the central waste drum.
-
-
Solvent Compatibility:
-
Compatible: Methanol, Ethanol, DMSO, Acetonitrile.
-
Incompatible: Concentrated Nitric Acid (Explosion hazard due to thioether oxidation).[1]
-
-
Stream Selection: Pour into Non-Halogenated Organic Solvents (unless mixed with DCM/Chloroform, then use Halogenated).
Scenario C: Spill Cleanup (Immediate Action)
-
Isolate: Evacuate the immediate area if dust is airborne.
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.[3][4]
-
Neutralize: Cover the spill with Sodium Carbonate or Spill-X-A (acid neutralizer).[1]
-
Sweep: Use a dustpan and brush. Do not use a vacuum (static ignition risk).[1]
-
Decontaminate: Wipe the surface with a 10% bleach solution to oxidize residual sulfur traces and eliminate odors, followed by a water rinse.
Visual Decision Logic (The Workflow)
The following diagram illustrates the critical decision nodes for disposing of this specific compound.
Caption: Operational decision tree for segregating 2-(1H-pyrazol-4-ylsulfanyl)acetic acid waste streams to prevent chemical incompatibility.
Regulatory & Compliance Framework
While this specific CAS is often treated as "General Organic Waste," strict adherence to the Resource Conservation and Recovery Act (RCRA) prevents fines and environmental hazards.
-
Waste Coding:
-
Destruction Method: The ultimate fate of this molecule should be Incineration . The high temperature ensures the complete oxidation of the sulfur to
(scrubbed at the plant) and the destruction of the nitrogen heterocycle [3].
References
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[1] Chapter 8, Laboratory Waste Management. [Link]
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- 2. 4,5-Dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-acetic acid | C11H10N2O6S | CID 3018280 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. my.alfred.edu [my.alfred.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
